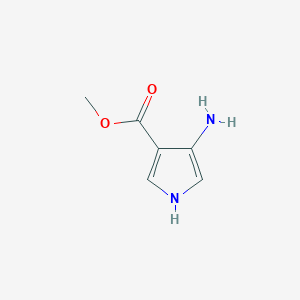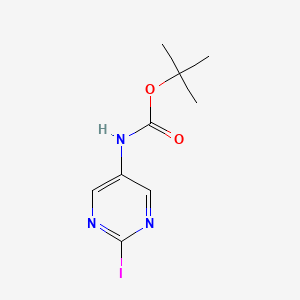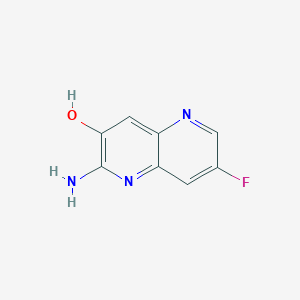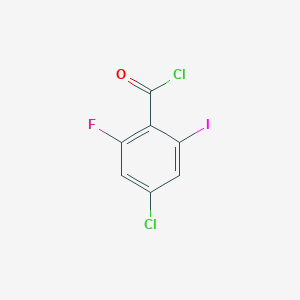![molecular formula C35H68N2O3+2 B12957248 N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(2-Isopropyl-5-methylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-methylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features multiple functional groups, including cyclohexyl, oxoethyl, and diaminium groups, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-Isopropyl-5-methylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-methylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl intermediates, followed by the introduction of oxoethyl groups through oxidation reactions. The final step involves the formation of the diaminium structure through a series of condensation reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(2-Isopropyl-5-methylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-methylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
N1-(2-(2-Isopropyl-5-methylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-methylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways depend on the context of its application, such as its role in catalysis or its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexyl derivatives and diaminium compounds, such as:
- N1-(2-(2-Isopropylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-methylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium
- N1-(2-(2-Methylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-isopropylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium
Uniqueness
The uniqueness of N1-(2-(2-Isopropyl-5-methylcyclohexyl)-2-oxoethyl)-N1,N1,N10,N10-tetramethyl-N10-(2-((3-methylcyclohexyl)oxy)-2-oxoethyl)decane-1,10-diaminium lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C35H68N2O3+2 |
|---|---|
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
10-[dimethyl-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)-2-oxoethyl]azanium |
InChI |
InChI=1S/C35H68N2O3/c1-28(2)32-21-20-30(4)25-33(32)34(38)26-36(5,6)22-15-13-11-9-10-12-14-16-23-37(7,8)27-35(39)40-31-19-17-18-29(3)24-31/h28-33H,9-27H2,1-8H3/q+2 |
Clé InChI |
ZNMZQXDUPKWJBV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)C2CC(CCC2C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



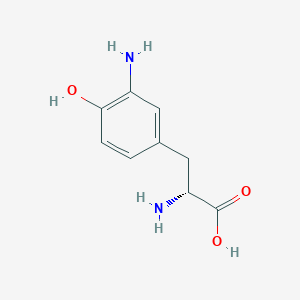
![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)
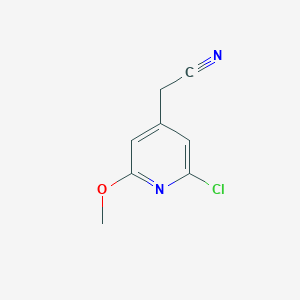
![2,4-Dihydro-1H-benzo[d][1,3]oxazine](/img/structure/B12957213.png)

